Delta-2-Ivermectin B1a originates from the Ivermectin family of compounds, which are derived from the fermentation products of the bacterium Streptomyces avermitilis. It is classified as an anthelmintic, primarily utilized in veterinary medicine for the treatment of parasitic infections. The compound's classification as a degradation product indicates its formation as a result of chemical transformations that occur post-administration of Ivermectin .
The synthesis of Delta-2-Ivermectin B1a is not typically performed in controlled laboratory settings but rather occurs naturally as a degradation process. The compound arises from base-catalyzed isomerization reactions involving Ivermectin. This transformation can be influenced by various factors such as pH, temperature, and the presence of other chemical agents. The original synthesis of Ivermectin involves complex fermentation processes followed by extensive purification steps to isolate the active components, primarily Avermectins B1a and B1b .
Delta-2-Ivermectin B1a has a molecular formula of and a molecular weight of approximately 875.09 g/mol. Its structural representation includes multiple functional groups characteristic of macrolide antibiotics, including hydroxyl groups and methoxy substituents. The compound's InChI key is AZSRBVAPBFWEGT-UQYKFCBFSA-N, which provides a unique identifier for its chemical structure .
The primary reaction associated with Delta-2-Ivermectin B1a is its formation from Ivermectin through base-catalyzed isomerization. This reaction involves:
These reactions are significant as they impact both the efficacy and safety profiles of Ivermectin when used in veterinary medicine .
While specific studies on Delta-2-Ivermectin B1a's mechanism of action are scarce, it is hypothesized that it may share similar pathways with its parent compound, Ivermectin. Ivermectin exerts its effects by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death. The structural modifications present in Delta-2-Ivermectin B1a could potentially alter its interaction with these channels, although this remains to be thoroughly investigated .
Delta-2-Ivermectin B1a exhibits solubility in various organic solvents including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This solubility profile suggests potential applications in formulations requiring organic solvents for effective delivery or analysis.
Delta-2-Ivermectin B1a originates from the complex secondary metabolism of Streptomyces avermitilis, a soil-dwelling actinomycete. The biosynthesis initiates with the assembly of the polyketide backbone through a type I modular polyketide synthase (PKS) complex encoded by four giant polypeptides (AveA1–AveA4). This megasynthase incorporates seven acetate and five propionate units, utilizing isobutyryl-CoA or 2-methylbutyryl-CoA as starter units to generate the "a" or "b" series congeners, respectively [1] [6]. The nascent polyketide chain undergoes precise enzymatic tailoring:
Table 1: Key Enzymes in Delta-2-Ivermectin B1a Biosynthesis
| Enzyme | Gene | Function | Structural Impact |
|---|---|---|---|
| Polyketide Synthase | aveA1-A4 | Chain elongation and initial cyclization | 16-membered macrolactone backbone |
| Monooxygenase | aveE | C6–C8a furan ring formation | Pentacyclic scaffold |
| Ketoreductase | aveF | C5 keto reduction to hydroxyl | B1-series specificity |
| Glycosyltransferase | aveBI | C13 disaccharide attachment | Enhanced solubility and bioactivity |
Crucially, the Delta-2 isomer arises not from direct biosynthesis but as a post-synthetic derivative of Ivermectin B1a (22,23-dihydroavermectin B1a), where enzymatic processes establish its precursor’s core architecture [4] [5].
Delta-2-Ivermectin B1a (2,3-dehydro ivermectin B1a) forms primarily through base-catalyzed isomerization of Ivermectin B1a under alkaline conditions. This reaction involves:
Table 2: Stability Profile of Delta-2-Ivermectin B1a Under Environmental Stressors
| Condition | Change | Effect on Degradation Rate | Major Degradants |
|---|---|---|---|
| pH 9.0, 25°C | C2–C3 isomerization | 12-fold increase vs. neutral pH | Delta-2, Delta-3 isomers |
| UV light (300 nm) | Furan ring oxidation | Complete degradation in 6 hrs | Seco-acids, oleandrose sugars |
| 60°C, aerobic | Glycosidic bond hydrolysis | 90% loss in 48 hrs | Aglycone derivatives |
These transformations diminish antiparasitic efficacy, necessitating strict environmental controls during storage and formulation [1] [4].
Structurally, Delta-2-Ivermectin B1a diverges from its precursors at three key sites:
Biologically, these changes alter target engagement:
Table 3: Structural and Functional Comparison of Key Avermectin Derivatives
| Compound | C2–C3 Group | C13 Modification | C22–C23 Bond | Bioactivity (vs. Ivermectin B1a) |
|---|---|---|---|---|
| Avermectin B1a | Hemiketal | Oleandrosyl disaccharide | Double bond | Higher nematocidal activity |
| Ivermectin B1a | Hemiketal | Oleandrosyl disaccharide | Single bond | Reference (100%) |
| Delta-2-Ivermectin B1a | Enol ether | None (aglycone-like) | Single bond | 15–30% residual activity |
| Milbemycin A4 | Lactone | No sugar | Single bond | Comparable acaricidal potency |
This structural degradation product shares functional parallels with milbemycins (e.g., milbemycin A4), which also lack glycosylation and exhibit potent acaricidal effects through similar GluCl modulation [6] [4].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8